ZJ43

GCPII Species Selectivity Enzyme Assay

Researchers substituting ZJ43 with other GCPII/PSMA inhibitors risk confounded results from species-specific binding and stereochemical variability. ZJ43 eliminates this: • Human PSMA Ki=0.58 nM; 10-fold human/murine selectivity not replicated by 2-PMPA • >1000-fold potency loss upon stereochemical alteration ensures assay integrity • Validated in schizophrenia (PCP/MK-801), TBI, pain, and PSMA-targeted imaging models. Supplied ≥98% pure, stored at -20°C, with batch-specific COA.

Molecular Formula C12H20N2O7
Molecular Weight 304.30 g/mol
CAS No. 723331-20-2
Cat. No. B122064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZJ43
CAS723331-20-2
SynonymsN-[[[(1S)-1-Carboxy-3-methylbutyl]amino]carbonyl]-L-glutamic Acid
Molecular FormulaC12H20N2O7
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1
InChIKeyBSGWCSGMXAVYRT-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZJ43 Identity & Pharmacological Profile


ZJ43 (CAS 723331-20-2) is a urea-based N-acetylaspartylglutamate (NAAG) analog and a potent, small-molecule inhibitor of glutamate carboxypeptidase II (GCPII; also known as NAAG peptidase, NAALADase I, or prostate-specific membrane antigen (PSMA)) and GCPIII [1]. As a synthetic analog of the endogenous neuropeptide NAAG, ZJ43 elevates synaptic NAAG levels by preventing its enzymatic hydrolysis . Its well-characterized, selective inhibition of GCPII/PSMA has established ZJ43 as a critical tool compound in neuropharmacology and oncology research, particularly in models of schizophrenia, traumatic brain injury, pain, and PSMA-targeted cancer imaging [1][2].

Target Engagement
GCPII/PSMA inhibition study fit
Well-characterized inhibitor of glutamate carboxypeptidase II
Research Model
Schizophrenia, pain, and TBI model context
Elevates synaptic NAAG via enzymatic hydrolysis prevention
Stereochemical Control
Enantiomer-specific probe requirement
(S)-configuration essential for high-affinity binding
Species Selectivity
Translational species model selection
Pronounced human vs. murine potency context

ZJ43 Generic Substitution Pitfalls


Substituting ZJ43 with other in-class GCPII/PSMA inhibitors, such as 2-PMPA or DCIBzL, introduces critical variability that can confound experimental outcomes. The GCPII enzyme family exhibits distinct species-specific binding affinities and subtle conformational differences in its S1' binding pocket that differentially accommodate inhibitors . Unlike 2-PMPA, ZJ43 displays a pronounced species-selectivity, being significantly more potent at human GCPII than at murine GCPII, a factor crucial for translational research . Furthermore, the unique chirality of ZJ43's P1' region is essential for high-affinity binding; alteration of this stereochemistry results in a >1000-fold loss in potency, a property not directly transferable to other urea-based scaffolds [1]. Therefore, assuming interchangeability between ZJ43 and its analogs without verifying target-specific and species-specific activity can lead to misinterpretation of pharmacodynamics and flawed in vivo efficacy data.

Species-Selectivity Mismatch
ZJ43 exhibits a pronounced human vs. murine potency difference. Other GCPII inhibitors like 2-PMPA may not share the same species-selectivity profile, potentially confounding translational murine model outcomes.
Stereochemical Potency Shift
The (S)-configuration at P1' is critical for ZJ43 binding. Alteration to (R)-configuration results in >1000-fold activity loss. This stereochemical requirement may not transfer directly to other urea-based scaffolds like DCIBzL.
Behavioral Profile Divergence
ZJ43 uniquely blocks d-amphetamine motor activation post-treatment. 2-PMPA, while more potent in NAAG peptidase inhibition assays, may not replicate this temporal efficacy profile in psychosis models.

ZJ43 Differentiation Evidence


GCPII Species Selectivity

ZJ43 demonstrates pronounced species selectivity, with a Ki for human GCPII (hGCPII) that is 10-fold lower (more potent) than for murine GCPII (mGCPII). In direct comparative studies, ZJ43 inhibited hGCPII with a Ki of 0.58 nM, while its Ki for mGCPII was 5.9 nM . This contrasts with other GCPII inhibitors like 2-PMPA and Quisqualate, for which similar species-specific data are not comparably documented in the same context. This species-dependent potency is a critical parameter for selecting the appropriate tool compound for translational studies using murine models.

GCPII Species Selectivity
Head-to-head
hGCPII Ki = 0.58 nM
mGCPII Ki = 5.9 nM
human mouse ~10× difference
Supports translational model selection and dose interpretation
Contrasts with 2-PMPA; species-selectivity not reported in same context
GCPII Species Selectivity Enzyme Assay Translational Pharmacology

Stereochemistry and PSMA Affinity

The high inhibitory activity of ZJ43 is strictly dependent on the (S)-configuration of its α-amino acid residues at the P1 and P1' positions. A systematic SAR study demonstrated that altering the chirality at the P1' region to the (R)-configuration causes a dramatic, >1000-fold loss in PSMA inhibitory potency, with IC50 values shifting from the nanomolar to the micromolar range [1]. This stereochemical requirement is a defining feature of the ZJ43 scaffold; analogs based on the DCIBzL template exhibit similar, but not identical, stereochemical constraints, making ZJ43 a well-defined stereochemical probe.

Stereochemistry & PSMA Affinity
Head-to-head
IC50 shift: nM → μM
(S,S)-ZJ43
(R)-analog >1000-fold loss
Enantiomer-specific control is critical for assay interpretation
Racemic or impure mixtures may yield false negative results
PSMA Stereochemistry SAR Medicinal Chemistry

Behavioral Efficacy in Schizophrenia Models

In rodent models of schizophrenia, ZJ43 effectively reduces both positive and negative symptoms induced by phencyclidine (PCP) and d-amphetamine. Specifically, ZJ43 significantly reduced PCP-induced motor activation, stereotypic behaviors, and ataxia [1]. Crucially, this effect was completely reversed by the group II mGluR antagonist LY341495, confirming its mechanism is mediated by increased synaptic NAAG and subsequent mGluR3 activation [1]. In a direct comparison with 2-PMPA, both inhibitors blocked MK-801-induced cognitive deficits in a novel object recognition test [2]. While 2-PMPA was reported as more potent than ZJ43 in an in vivo NAAG peptidase inhibition assay [2], ZJ43 demonstrated a unique efficacy profile, effectively blocking motor activation when given either before or after d-amphetamine treatment [2].

Behavioral Efficacy in Psychosis Models
Head-to-head
Reduced PCP-induced motor activation and MK-801 deficits
ZJ43 effective pre- and post-d-amphetamine; 2-PMPA only pre-treatment
Reported temporal efficacy profile differs between GCPII inhibitors
Mechanism confirmed via LY341495 reversal; model-dependent outcome
Schizophrenia PCP d-Amphetamine Behavioral Pharmacology mGluR3

Analgesic Efficacy in Inflammatory Pain

ZJ43 and 2-PMPA exhibit comparable, dose-dependent analgesic efficacy in rodent models of inflammatory pain. In the formalin test, microinjection of either ZJ43 or 2-PMPA (150 µg) into the contralateral locus coeruleus significantly reduced both phase 1 and phase 2 flinching behaviors [1]. This effect was reversed by the group II mGluR antagonist LY341495, confirming a common downstream mechanism [1]. This functional equivalence in a distinct pain pathway provides a cross-validation of GCPII inhibition as an analgesic target and highlights ZJ43 as a suitable alternative to 2-PMPA for studies where its specific pharmacokinetic or species-selectivity profile might be advantageous.

Analgesic Endpoint in Inflammatory Pain
Head-to-head
Comparable phase 1 and phase 2 flinching reduction
No significant difference between ZJ43 and 2-PMPA at 150 µg
Reported functional equivalence in formalin test pain model
Common mGluR2/3 pathway; supports cross-validation context
Pain Analgesia Formalin Test Locus Coeruleus mGluR2/3

ZJ43 Research and Industrial Applications


Translational Studies of Schizophrenia and Psychosis

ZJ43 is ideally suited for behavioral pharmacology studies investigating the role of NAAG and mGluR3 in schizophrenia and other psychoses. Its demonstrated ability to reverse PCP- and MK-801-induced deficits in rodent models, coupled with its unique efficacy profile in d-amphetamine models (effective when administered post-challenge), makes it a valuable tool for dissecting the temporal dynamics of glutamate-dopamine interactions [1][2]. The strict stereochemical dependence for high PSMA affinity further ensures that studies using ZJ43 are based on a well-defined molecular entity [3].

Prostate Cancer PSMA Theranostics

ZJ43's high affinity for human PSMA (Ki = 0.58 nM) and its well-characterized stereochemical requirements position it as a valuable lead scaffold or validation tool in PSMA-targeted theranostics [1][2]. Its utility has been demonstrated in studies aimed at optimizing the pharmacokinetics of albumin-binding radioligands, where co-administration of ZJ43, as a fast-cleared inhibitor, was explored to reduce off-target kidney uptake, thereby improving the tumor-to-kidney ratio of PSMA-targeted therapies [3].

Neuropathic Pain and TBI Research

ZJ43 is a validated tool for investigating the role of elevated NAAG and subsequent mGluR activation in models of pain and neuroprotection. Its analgesic efficacy has been confirmed in formalin-induced inflammatory pain, where it produced effects comparable to 2-PMPA [1]. Furthermore, ZJ43 has been shown to reduce acute neuronal degeneration and astrocyte damage following lateral fluid percussion TBI in rats, supporting its use in neuroprotection studies [2].

GCPII/PSMA Mechanistic Studies

ZJ43 serves as a gold-standard inhibitor for in vitro enzymatic characterization of GCPII/PSMA. Its well-defined species-selectivity (10-fold difference between human and murine GCPII) and the dramatic, >1000-fold loss in potency upon stereochemical alteration provide a robust system for investigating the molecular determinants of ligand binding in the S1' pocket [1][2]. ZJ43 is frequently used as a template for the design and evaluation of novel PSMA inhibitors, making it an essential reference compound for medicinal chemistry campaigns [3].

Application
Selection Property
Validation Focus
Psychosis & schizophrenia model studies
Temporal behavioral profile
Post-treatment d-amphetamine efficacy; mGluR3 pathway confirmation
PSMA-targeted theranostics research
High human PSMA affinity
Stereochemical integrity; tumor-to-kidney ratio modulation
Neuropathic pain and TBI studies
Analgesic endpoint response
Formalin phase-response profile; neuroprotection endpoint review
GCPII/PSMA mechanistic studies
Defined species-selectivity ratio
Enantiomer-attribution review; S1' pocket binding characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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